molecular formula C11H12N2O2S B14515360 N-(3-Oxothiomorpholin-2-yl)benzamide CAS No. 62758-29-6

N-(3-Oxothiomorpholin-2-yl)benzamide

Katalognummer: B14515360
CAS-Nummer: 62758-29-6
Molekulargewicht: 236.29 g/mol
InChI-Schlüssel: MFYVJJXUMFAFLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Oxothiomorpholin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a thiomorpholine ring with an oxo substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxothiomorpholin-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with thiomorpholine derivatives. One common method involves the reaction of 3-oxothiomorpholine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques to ensure high purity for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Oxothiomorpholin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-(3-Oxothiomorpholin-2-yl)benzamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(3-Oxothiomorpholin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-benzimidazol-2yl benzamide: Known for its hypoglycemic effects and activation of glucokinase.

    2,3-dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.

    3-acetoxy-2-methylbenzamide: Known for its potential anticancer properties

Uniqueness

N-(3-Oxothiomorpholin-2-yl)benzamide stands out due to its unique thiomorpholine ring with an oxo substituent, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and potential therapeutic benefits .

Eigenschaften

CAS-Nummer

62758-29-6

Molekularformel

C11H12N2O2S

Molekulargewicht

236.29 g/mol

IUPAC-Name

N-(3-oxothiomorpholin-2-yl)benzamide

InChI

InChI=1S/C11H12N2O2S/c14-9(8-4-2-1-3-5-8)13-11-10(15)12-6-7-16-11/h1-5,11H,6-7H2,(H,12,15)(H,13,14)

InChI-Schlüssel

MFYVJJXUMFAFLI-UHFFFAOYSA-N

Kanonische SMILES

C1CSC(C(=O)N1)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.